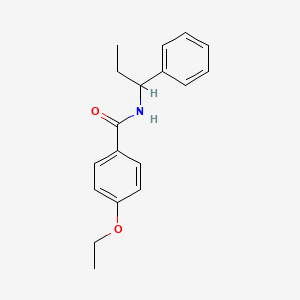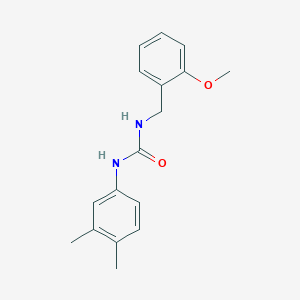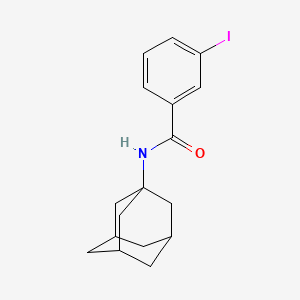![molecular formula C17H10F2N4O2 B5363933 2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)
2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole], commonly known as MFOX, is a heterocyclic compound that has gained significant attention in the field of scientific research. MFOX is a versatile compound that finds its application in various fields, including pharmaceuticals, materials science, and electronics. MFOX is known for its unique structure and properties that make it an important compound for scientific research.
作用机制
MFOX works by inhibiting the activity of certain enzymes in the body. MFOX binds to the enzyme's active site, preventing the substrate from binding to the enzyme. This inhibition of enzyme activity leads to a decrease in the production of certain biological molecules, resulting in a physiological effect.
Biochemical and Physiological Effects:
MFOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that MFOX has anti-inflammatory, anti-tumor, and anti-bacterial properties. MFOX has also been shown to have an inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that MFOX has an analgesic effect and can reduce inflammation.
实验室实验的优点和局限性
MFOX has several advantages for lab experiments. MFOX is stable under normal laboratory conditions, making it easy to handle and store. MFOX is also relatively easy to synthesize, making it readily available for scientific research. However, MFOX has some limitations for lab experiments. MFOX is insoluble in water, making it difficult to dissolve in biological systems. MFOX also has low bioavailability, making it difficult to administer in vivo.
未来方向
There are several future directions for the scientific research of MFOX. One direction is to explore the use of MFOX as a fluorescent probe for the detection of biological molecules. Another direction is to investigate the potential of MFOX as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of MFOX and its physiological effects. Finally, there is a need to develop new synthesis methods for MFOX that are more efficient and environmentally friendly.
Conclusion:
In conclusion, MFOX is a versatile compound that finds its application in various fields of scientific research. MFOX has unique properties that make it an important compound for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MFOX have been discussed in this paper. The scientific research of MFOX has the potential to lead to the development of new drugs, materials, and technologies, making it an important area of research.
合成方法
MFOX can be synthesized using various methods, including the reaction of 4-fluoroaniline with ethyl oxalyl chloride followed by the reaction with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate followed by the reaction with ethyl oxalyl chloride. Both methods result in the formation of MFOX as a white crystalline powder.
科学研究应用
MFOX finds its application in various fields of scientific research, including pharmaceuticals, materials science, and electronics. In the pharmaceutical industry, MFOX is used as a building block for the synthesis of various drugs. MFOX is also used as a fluorescent probe for the detection of biological molecules. In materials science, MFOX is used as a building block for the synthesis of various polymers and materials. In electronics, MFOX is used as a component for the fabrication of organic light-emitting diodes.
属性
IUPAC Name |
2-(4-fluorophenyl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O2/c18-12-5-1-10(2-6-12)16-22-20-14(24-16)9-15-21-23-17(25-15)11-3-7-13(19)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUNJPRDUFMZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC3=NN=C(O3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzylidene)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5363858.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)
![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5363870.png)
![6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5363874.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363876.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5363886.png)

![[1-(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-2-piperidinyl]methanol](/img/structure/B5363911.png)
![N-(3-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363915.png)

![N-benzyl-7-(cyclobutylcarbonyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5363945.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5363953.png)